
2-(6-Bromopyridin-2-yl)propan-2-ol
概要
説明
The compound "2-(6-Bromopyridin-2-yl)propan-2-ol" is not directly mentioned in the provided papers. However, the papers discuss various bromopyridine derivatives and their chemical properties, which can be related to the compound . Bromopyridines are a class of compounds that have a pyridine ring substituted with a bromine atom, and they are often used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds .
Synthesis Analysis
The synthesis of bromopyridine derivatives can involve multiple steps, including nucleophilic substitution, diazotization, and bromination. For instance, 2-amino-6-bromopyridine is prepared from 2-amino-6-methylpyridine through a series of reactions including diazotization, bromation, oxidation, chlorination, amination, and Hofmann degradation . Similarly, 2-bromo-6-isocyanopyridine is synthesized and used as a convertible isocyanide for multicomponent chemistry due to its stability and synthetic efficiency . These methods could potentially be adapted for the synthesis of "2-(6-Bromopyridin-2-yl)propan-2-ol" by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of bromopyridine derivatives is characterized by the presence of a pyridine ring with a bromine substituent. The crystal and molecular structure of such compounds can be investigated using techniques like single-crystal X-ray diffraction, which provides information on the geometry, intermolecular hydrogen bonding, and π-π interactions present in the crystal packing . These structural analyses are crucial for understanding the reactivity and potential applications of the compounds.
Chemical Reactions Analysis
Bromopyridine derivatives participate in various chemical reactions due to the presence of the reactive bromine atom, which can act as a good leaving group. For example, 2-bromo-6-isocyanopyridine can be used in multicomponent reactions to synthesize complex molecules like opioids . The electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 is another example, where the bromopyridine is converted to 6-aminonicotinic acid under mild conditions . These reactions highlight the versatility of bromopyridine derivatives in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromopyridine derivatives are influenced by their molecular structure. For instance, the crystal structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine is stabilized by π-π interactions and intermolecular C–H⋯N and C–H⋯O interactions . The synthesis and characterization of 2,6-bis(3-methyl-1-H-pyrazol-1-yl)-4-bromopyridine involve verifying its structure with various spectroscopic methods, which is essential for understanding its reactivity and potential applications . The physical properties such as melting points, boiling points, and solubility are also important for the practical use of these compounds in chemical synthesis.
科学的研究の応用
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
特性
IUPAC Name |
2-(6-bromopyridin-2-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-8(2,11)6-4-3-5-7(9)10-6/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSDDDKLMCHNHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=CC=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30627709 | |
| Record name | 2-(6-Bromopyridin-2-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Bromopyridin-2-yl)propan-2-ol | |
CAS RN |
638218-78-7 | |
| Record name | 2-(6-Bromopyridin-2-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

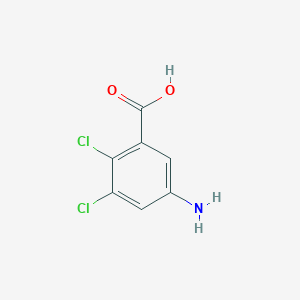
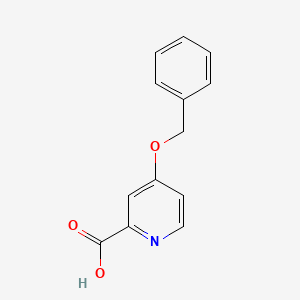
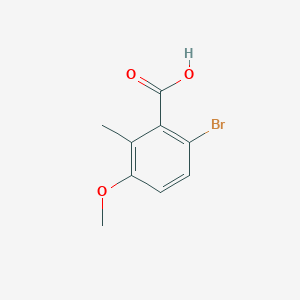
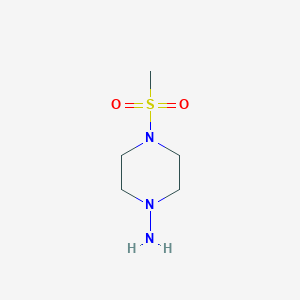
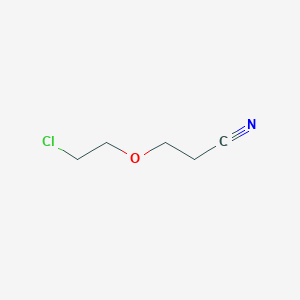
![[3,3'-Bipyridin]-6-amine](/img/structure/B1290270.png)
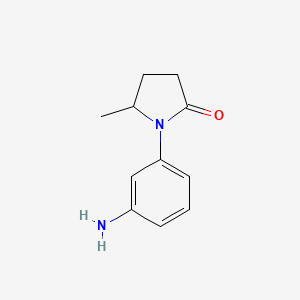
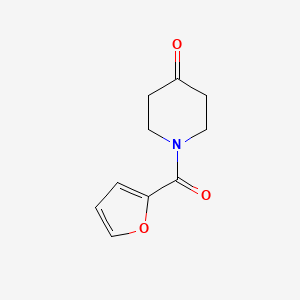
![5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]-benzoic acid](/img/structure/B1290298.png)
![5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B1290300.png)
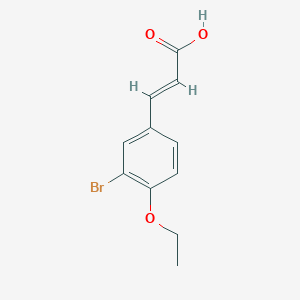
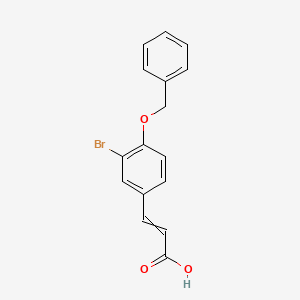
![5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1290309.png)
![5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1290310.png)